molecular formula C9H9ClN2O B2469436 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride CAS No. 1909309-90-5

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride

Cat. No. B2469436
M. Wt: 196.63
InChI Key: PJYNPGMSFQQPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride include a molecular weight of 196.63 and a molecular formula of C9H9ClN2O . The boiling point and storage conditions are not specified .

Scientific Research Applications

  • Chemoselective Tert-Butyloxycarbonylation Agent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reaction is chemoselective and yields high results under mild conditions (Ouchi et al., 2002).

  • Sympatholytic Hypotensive Agents : A family of 7-(trifluoromethyl)-4-aminoquinolines, acting as hypotensive agents through a novel sympatholytic mechanism, has been described. These compounds have significant implications for cardiovascular research and drug development (Mccall et al., 1986).

  • Inhibitor of Phenylethanolamine N-methyltransferase : The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Its selectivity for PNMT over the alpha 2-adrenoceptor highlights its potential in neurological research and drug development (Grunewald et al., 1997).

  • Pharmaceutical Synthesis : The compound has applications in the synthesis of various pharmaceutical compounds, such as prazosin metabolites and inhibitors of cyclic nucleotide phosphodiesterases, demonstrating its versatility in drug development and pharmacological studies (Althuis & Hess, 1977; Van Inwegen et al., 1979).

  • Antiviral Activity : Isoquinoline derivatives have been explored for their antiviral activity, particularly against human respiratory diseases. Their mechanism of action involves inhibiting the multiplication of influenza viruses (Shinkai & Nishimura, 1972).

  • Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which include isoquinoline compounds, has shown promising antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

properties

IUPAC Name

7-amino-2H-isoquinolin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNPGMSFQQPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride

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